PF-06256142

Description

Significance of Dopamine (B1211576) D1 Receptor Activation in Neuropharmacology

The dopamine D1 receptor (D1R), a member of the G protein-coupled receptor (GPCR) superfamily, plays a fundamental role in regulating a wide array of neurophysiological processes, including motor behavior, reward, motivation, and cognitive functions such as working memory, attention, and executive function. frontiersin.orgnih.govfrontiersin.orgceltarys.comfrontiersin.orgbiorxiv.org D1 receptors are predominantly expressed in brain regions critical for these functions, including the striatum, prefrontal cortex, nucleus accumbens, thalamus, amygdala, and substantia nigra pars reticulata. celtarys.comfrontiersin.orgmdpi.comnih.gov Activation of D1 receptors typically leads to the stimulation of adenylyl cyclase via Gαs or Gαolf proteins, subsequently increasing intracellular cyclic AMP (cAMP) levels and activating downstream kinase cascades. nih.govceltarys.comfrontiersin.org This signaling pathway is crucial for mediating the diverse effects of dopamine in the central nervous system. nih.gov Dysfunction in D1 receptor signaling has been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, Huntington's disease, major depressive disorder, and attention deficit hyperactivity disorder. frontiersin.orgfrontiersin.orgmdpi.comnih.govoup.com Consequently, targeting the D1 receptor with agonists has long been considered a promising therapeutic strategy for these conditions, particularly for addressing cognitive deficits and motor dysfunction. frontiersin.orgmdpi.comnih.govoup.comfrontiersin.org

Historical Challenges in Developing Selective and Sustained Dopamine D1 Receptor Agonists

Despite the significant therapeutic potential of modulating D1 receptor activity, the development of clinically viable D1 receptor agonists has faced considerable challenges over nearly four decades. frontiersin.orgoup.comnih.govacs.org A major hurdle has been the pharmacokinetic limitations associated with early-generation D1 receptor agonists, many of which were catechol derivatives structurally similar to the endogenous neurotransmitter dopamine. oup.comnih.govacs.orgresearchgate.netbiorxiv.org These compounds often suffered from poor metabolic stability, rapid clearance, and limited ability to cross the blood-brain barrier effectively. oup.comnih.govresearchgate.netbiorxiv.org

Furthermore, achieving selectivity among the different dopamine receptor subtypes (D1-D5) has been challenging, particularly distinguishing between D1 and D5 receptors due to their structural homology and overlapping expression patterns in some brain regions. nih.govnih.gov Non-selective activation of other dopamine receptor subtypes or off-target effects on other receptor systems contributed to undesirable side effects and limited the therapeutic index of these early compounds. researchgate.netbiocompare.com

Another significant challenge has been the phenomenon of receptor desensitization and tachyphylaxis, where prolonged or repeated exposure to agonists leads to a diminished receptor response. frontiersin.orgnih.govacs.orgresearchgate.net Catechol-based agonists were particularly prone to inducing rapid receptor desensitization, which could limit the duration and effectiveness of their therapeutic action. nih.govacs.orgresearchgate.net The complex signaling pathways downstream of D1 receptor activation, including β-arrestin recruitment and receptor internalization, are thought to contribute to this desensitization process. frontiersin.orgbiorxiv.orgpatsnap.com

The observation of an "inverted-U" shaped dose-response curve for the cognitive effects of some D1 agonists in preclinical studies also complicated development, suggesting that optimal therapeutic effects might only be achieved within a narrow dose range, with higher doses potentially leading to impaired function. researchgate.netfrontiersin.org These combined challenges have historically prevented the successful clinical translation of many D1 receptor agonists. frontiersin.orgoup.com

Overview of Novel Non-Catechol Dopamine D1 Receptor Agonists and Their Research Potential

In recent years, research efforts have shifted towards the discovery and development of novel D1 receptor agonists that overcome the limitations of earlier catechol-based compounds. mdpi.comresearchgate.netbiorxiv.orgpatsnap.compatsnap.comacs.org This has led to the identification of non-catechol agonists with improved pharmacological properties, including enhanced metabolic stability, better oral bioavailability, and improved central nervous system penetration. frontiersin.orgbiorxiv.orgpatsnap.compatsnap.commedkoo.comresearchgate.net

A key focus in the development of these novel agonists has been the concept of functional selectivity or biased agonism. biorxiv.orgpatsnap.commedkoo.com This refers to the ability of a ligand to selectively activate specific downstream signaling pathways (e.g., G protein-dependent signaling via cAMP) while having reduced or absent activity on other pathways (e.g., β-arrestin recruitment). nih.govbiorxiv.orgpatsnap.com Non-catechol agonists have been discovered that exhibit G protein bias, potentially leading to sustained receptor activation with reduced desensitization compared to agonists that promote significant β-arrestin recruitment and internalization. nih.govacs.orgbiorxiv.orgpatsnap.compatsnap.commedkoo.com

These novel non-catechol agonists represent important research tools for dissecting the complex signaling of the D1 receptor and investigating the therapeutic potential of selectively modulating its activity in various neurological and psychiatric disorders. frontiersin.orgbiorxiv.orgpatsnap.compatsnap.commedkoo.com Their improved pharmacokinetic profiles and potential for biased signaling offer new avenues for developing drugs with better efficacy and reduced side effects. biorxiv.orgpatsnap.compatsnap.commedkoo.com Preclinical studies with these compounds are exploring their effects on cognitive function, motor control, and other behaviors relevant to conditions like Parkinson's disease and schizophrenia. mdpi.comfrontiersin.orgresearchgate.netmedchemexpress.com

Introduction to PF-06256142 as a Unique Chemical Entity for Neurobiological Research

PF-06256142 is a novel chemical entity that has emerged from research into non-catechol dopamine D1 receptor agonists. mdpi.comfrontiersin.orgnih.govacs.orgresearchgate.netbiocompare.compatsnap.compatsnap.commedkoo.comresearchgate.net Discovered by Pfizer, it is characterized as a potent and selective orthosteric agonist of the D1 receptor. nih.govacs.orgbiocompare.commedkoo.commedchemexpress.commybiosource.comtargetmol.com A significant feature highlighted in its discovery is its non-catechol structure, which contributes to more favorable pharmacokinetic properties compared to traditional catecholamine agonists. frontiersin.orgnih.govacs.orgbiorxiv.orgpatsnap.commedkoo.comresearchgate.net

Research indicates that PF-06256142 exhibits high oral bioavailability and good central nervous system penetration in preclinical models, making it suitable for in vivo studies. frontiersin.orgbiocompare.commedkoo.comresearchgate.netmedchemexpress.com It has demonstrated potent agonist activity at the human D1 receptor, with reported EC50 and Ki values in the nanomolar range. biocompare.commedkoo.commedchemexpress.commybiosource.comtargetmol.com Furthermore, PF-06256142 has shown selectivity for the D1 receptor over other dopamine receptor subtypes, such as D2, and has demonstrated reduced receptor desensitization relative to dopamine and other catechol-containing agonists. nih.govacs.orgbiocompare.commedkoo.commedchemexpress.combiocat.cominsightbio.com This reduced desensitization is a critical aspect of its potential utility in research, as it may allow for more sustained receptor activation. nih.govacs.orgmedkoo.combiocat.cominsightbio.com

PF-06256142 is also noted for its potential for functional selectivity, particularly its high intrinsic activity at rodent D1-mediated cAMP synthesis while having essentially no intrinsic activity at D1-mediated β-arrestin recruitment. patsnap.com This biased signaling profile makes PF-06256142 a valuable tool for investigating the specific roles of different D1 receptor signaling pathways in neurobiological processes and their relevance to various disorders. biorxiv.orgpatsnap.commedkoo.com Preclinical studies using PF-06256142 have explored its effects in models relevant to cognitive dysfunction and other neurological conditions, supporting its continued investigation as a research tool and potential therapeutic lead. frontiersin.orgresearchgate.netmedchemexpress.commedchemexpress.comnih.gov

Binding and Potency Data for PF-06256142

{{html_binding_table}}

Pharmacokinetic Properties of PF-06256142 in Rats

{{html_pharmacokinetic_table}}

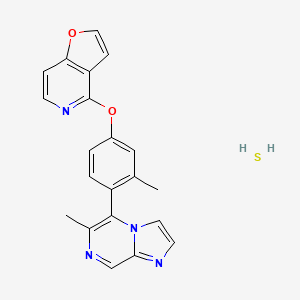

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine;sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2.H2S/c1-13-11-15(27-21-17-6-10-26-18(17)5-7-23-21)3-4-16(13)20-14(2)24-12-19-22-8-9-25(19)20;/h3-12H,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSIQRYOTQSXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CC5=NC=CN54)C.S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Interaction Dynamics of Pf 06256142

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity Profiling

The pharmacological profile of PF-06256142 is characterized by its selective interaction with dopamine receptor subtypes, primarily the D1 receptor. Affinity and selectivity are crucial aspects determining a compound's potential therapeutic applications and minimizing off-target effects.

Characterization of Dopamine D1 Receptor Agonism

PF-06256142 has been identified as a potent and selective orthosteric agonist of the dopamine D1 receptor. Studies have reported its efficacy and binding affinity at this receptor subtype. For instance, PF-06256142 exhibits an EC50 of 33 nM and a Ki of 12 nM for the D1 receptor. medchemexpress.com Another source indicates a D1 EC50 of 30 nM and a D1 binding Ki of 12 nM. medkoo.com The (Rac)-PF-06256142 enantiomer is reported to be less effective, with a D1 receptor EC50 of 107 nM. medchemexpress.com These values highlight the compound's potent agonistic activity at the D1 receptor.

Table 1: Dopamine D1 Receptor Affinity and Efficacy of PF-06256142

| Compound | Target | Assay Type | Value | Unit |

| PF-06256142 | D1 receptor | EC50 | 33 | nM |

| PF-06256142 | D1 receptor | Ki | 12 | nM |

| PF-06256142 | D1 receptor | EC50 | 30 | nM |

| PF-06256142 | D1 receptor | Ki | 12 | nM |

| (Rac)-PF-06256142 | D1 receptor | EC50 | 107 | nM |

Exploration of Dopamine D5 Receptor Interactions

The dopamine D5 receptor belongs to the D1-like receptor family, along with the D1 receptor. medchemexpress.com While PF-06256142 is primarily characterized by its D1 agonism, its interaction with the D5 receptor has also been explored. PF-06256142 shows a Ki of 4.8 nM for D5. medchemexpress.com This indicates a notable affinity for the D5 receptor as well, although its functional outcome (agonist, antagonist, or other) at D5 is not as extensively described as its D1 agonism in the provided snippets. The D5 receptor is known to have a higher affinity for dopamine than the D1 subtype and promotes the synthesis of cAMP via activation of Gαs/olf proteins. wikipedia.org Both D1 and D5 subtypes activate adenylyl cyclase. wikipedia.org

Table 2: Dopamine D5 Receptor Affinity of PF-06256142

| Compound | Target | Assay Type | Value | Unit |

| PF-06256142 | D5 receptor | Ki | 4.8 | nM |

Assessment of Selectivity Against Other Neurotransmitter Receptors and Ion Channels (e.g., Muscarinic M1, Cannabinoid CB1, Histamine H1, Nav 1.5, hERG)

Selectivity is a critical factor in determining the specificity of a compound's action and reducing potential off-target effects. PF-06256142 has been assessed for its selectivity against a panel of other neurotransmitter receptors and ion channels. PF-06256142 exhibits IC50 values of <5 μM as an antagonist at several targets: M1 (4.9 μM), CB1 (2.1 μM), and H1 (4.6 μM). medchemexpress.com It also shows an IC50 of approximately 1.1 μM for Nav 1.5 and approximately 12 μM for hERG. medchemexpress.com Compared to its affinity for D1 (Ki of 12 nM) and D5 (Ki of 4.8 nM), these higher IC50 values indicate a significant selectivity for dopamine D1 and D5 receptors over these other targets. medchemexpress.com

Table 3: Selectivity Profile of PF-06256142 Against Other Receptors and Ion Channels

| Target | Assay Type | Value | Unit |

| Muscarinic M1 | IC50 | 4.9 | μM |

| Cannabinoid CB1 | IC50 | 2.1 | μM |

| Histamine H1 | IC50 | 4.6 | μM |

| Nav 1.5 | IC50 | 1.1 | μM |

| hERG | IC50 | ~12 | μM |

Functional Selectivity and Biased Signaling Mechanisms

G protein-coupled receptors (GPCRs), such as dopamine receptors, can signal through multiple intracellular pathways, including G-protein-dependent and β-arrestin-dependent routes. Functional selectivity, or biased agonism, occurs when a ligand preferentially activates one signaling pathway over others.

G-Protein Dependent Signaling Pathway Modulation (e.g., cyclic AMP accumulation)

Dopamine D1-like receptors (D1 and D5) are coupled to Gαs/olf proteins, which stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. wikipedia.orgebi.ac.uk PF-06256142, as a D1 agonist, is expected to modulate this Gs-dependent signaling pathway. Research indicates that PF-06256142 has high intrinsic activity at rodent D1-mediated cAMP synthesis. patsnap.com This suggests that PF-06256142 effectively activates the canonical G protein signaling pathway downstream of D1 receptor activation, leading to increased cAMP accumulation.

Beta-Arrestin Recruitment Profiles and Receptor Desensitization Attenuation

Agonist-induced activation of GPCRs often leads to the recruitment of β-arrestin, which plays a role in receptor desensitization and internalization. plos.orgdiscoverx.com However, ligands can exhibit biased signaling, preferentially activating G-protein pathways over β-arrestin recruitment, or vice versa. PF-06256142 has been described as having reduced receptor desensitization relative to dopamine and other catechol-containing agonists. medkoo.combiocat.com This reduced desensitization is associated with impaired β-arrestin recruitment. nih.gov Studies have shown that PF-06256142 has essentially no intrinsic activity at D1-mediated β-arrestin recruitment, in contrast to other D1 agonists like 2-methyldihydrexidine which is a super-agonist for β-arrestin recruitment. patsnap.com This suggests that PF-06256142 functions as a G protein-biased agonist at the D1 receptor, preferentially activating Gs-cAMP signaling while showing reduced capacity to recruit β-arrestin. This biased signaling profile may contribute to its sustained efficacy and reduced desensitization observed in some studies. patsnap.comnih.gov

Table 4: Functional Selectivity Profile of PF-06256142 at the D1 Receptor

| Signaling Pathway | Intrinsic Activity/Effect | Relative to Catechol Agonists |

| Gs-cAMP Signaling | High intrinsic activity | Not explicitly compared |

| β-Arrestin Recruitment | Essentially no intrinsic activity | Reduced recruitment |

| Receptor Desensitization | Reduced | Reduced |

Comparative Analysis of Signaling Bias with Canonical and Other Non-Catechol D1 Agonists (e.g., A-77636, dihydrexidine, SKF-81297, SKF-38393, PF-4211, PF-2334, 2-methyldihydrexidine)

Functional selectivity, or biased agonism, is a property of GPCR ligands where they preferentially activate certain downstream signaling pathways over others frontiersin.orgresearchgate.net. This is a significant area of research for D1 agonists, as different signaling pathways may be linked to distinct physiological or therapeutic outcomes frontiersin.orgpatsnap.com.

Traditional D1-selective agonists, such as those containing a catechol moiety (like dopamine itself), are associated with receptor desensitization acs.orgnih.govresearchgate.net. PF-06256142 is a non-catechol D1 agonist that has demonstrated reduced receptor desensitization acs.orgnih.govmedkoo.comresearchgate.net.

Comparative studies have investigated the signaling bias of PF-06256142 relative to other D1 agonists. For instance, research comparing PF-06256142 with 2-methyldihydrexidine (2MDHX), an analog of dihydrexidine, has revealed differences in their signaling profiles researchgate.netpatsnap.com. Both PF-06256142 and 2MDHX show high intrinsic activity at D1-mediated cAMP synthesis patsnap.com. However, they differ significantly in their ability to recruit β-arrestin. PF-06256142 exhibits essentially no intrinsic activity at β-arrestin recruitment, whereas 2-methyldihydrexidine acts as a super-agonist for this pathway researchgate.netpatsnap.com. This suggests that PF-06256142 is a G protein-biased D1 agonist, favoring the Gs-cAMP pathway over the β-arrestin pathway researchgate.netpatsnap.com.

The discovery of non-catechol agonists like PF-4211 and its analogs, including PF-06256142, stemmed from high-throughput screening efforts aimed at finding D1 agonists with improved pharmacokinetic properties and reduced desensitization compared to catecholamines acs.orgnih.govresearchgate.net. These non-catechol heterocycles have been found to be potent and selective D1R agonists, with some exhibiting G protein-biased signaling patsnap.com. Structure-activity relationship studies around the PF-4211 scaffold have generated a series of molecules with diverse functional selectivity profiles, some showing enhanced Gs bias patsnap.com.

While specific comparative data in the search results directly detailing the signaling bias of PF-06256142 against all the listed compounds (A-77636, dihydrexidine, SKF-81297, SKF-38393, PF-4211, PF-2334, 2-methyldihydrexidine) in a single comprehensive table is not available, the information highlights that PF-06256142 is a non-catechol, G protein-biased agonist with reduced desensitization compared to catecholamines and differing β-arrestin recruitment profiles compared to compounds like 2-methyldihydrexidine.

Table 1: Comparative Signaling Profiles (Based on available data)

| Compound | Chemical Class | Catechol Moiety | D1 Agonist Type | Gs-cAMP Activity | β-arrestin Recruitment | Receptor Desensitization |

| Dopamine | Catecholamine | Yes | Full Agonist | High | High | High |

| PF-06256142 | Non-catechol | No | Orthosteric Agonist | High | Essentially No | Reduced |

| Dihydrexidine | Benzophenanthridine | Yes | Full Agonist | Not specified | Functionally selective D2 signaling noted wikipedia.org | Not specified |

| 2-Methyldihydrexidine | Benzophenanthridine | Yes | Full Agonist | High | Super-agonist | Not specified |

| A-77636 | Benzopyran | Yes | Full Agonist | Potent tocris.com | Not specified | Causes downregulation and tachyphylaxis wikipedia.org |

| SKF-38393 | Benzazepine | Yes | Partial Agonist | Selective D1-like tocris.comguidetopharmacology.org | Not specified | Not specified |

| SKF-81297 | Benzazepine | Yes | Full Agonist | Selective D1/D5 wikipedia.org | Partial agonist at D1-D2 heteromers wikipedia.org | Not specified |

| PF-4211 | Non-catechol | No | Hit/Agonist | Not specified | Not specified | Not specified |

| PF-2334 | Non-catechol | No | Lead Compound | Evaluated | Evaluated | Not specified |

Stereochemical Considerations and Atropisomerism in Dopamine D1 Receptor Ligands

Stereochemistry plays a crucial role in the activity and specificity of ligands for GPCRs, including the dopamine D1 receptor. Many D1 receptor ligands, including some of the comparative compounds mentioned, exist as stereoisomers, and their biological activity can be significantly different between enantiomers nih.gov.

PF-06256142 itself is an atropisomer acs.orgnih.govresearchgate.net. Atropisomerism is a form of stereoisomerism arising from restricted rotation about a single bond, where the spatial arrangement of groups is stable enough to allow for the isolation of individual stereoisomers acs.orgnih.govresearchgate.net. This structural feature, a locked biaryl ring system, is present in the series of non-catechol D1 activators discovered by Pfizer, originating from the hit compound PF-4211 acs.orgnih.govresearchgate.net. The presence of atropisomerism in PF-06256142 is an important aspect of its molecular structure and likely contributes to its pharmacological properties acs.orgresearchgate.net.

Enantiomeric Activity and Specificity (e.g., (R)-PF-06256142)

PF-06256142 is reported to be the (+)-enantiomer, with a specific rotation of [α]²⁰/D = +35.2 (c 0.32, CH₂Cl₂) medkoo.com. The racemic mixture, (Rac)-PF-06256142, has been studied and shown to be the less effective enantiomer compared to PF-06256142 medchemexpress.com. (Rac)-PF-06256142 is also an agonist of the D1 receptor, but with a higher EC₅₀ of 107 nM compared to the 33 nM of PF-06256142 medchemexpress.com. This difference in potency between the enantiomers highlights the stereospecificity of the D1 receptor binding and activation by PF-06256142.

While the specific activity and specificity of the (R)-enantiomer of PF-06256142 are not explicitly detailed as "(R)-PF-06256142" in the provided search results, the information on the (+)-enantiomer being PF-06256142 and the racemic mixture being less effective indicates that the biological activity resides primarily in one of the atropisomers. The designation "(R)" or "(S)" for PF-06256142 would depend on the specific stereochemical assignment of the atropisomers. The provided data suggests that the resolved (+)-enantiomer (PF-06256142) is the more potent and active form at the D1 receptor compared to the racemic mixture which contains the less effective enantiomer medkoo.commedchemexpress.com.

Table 2: Enantiomeric Activity at D1 Receptor

| Compound | Stereochemistry | D1 EC₅₀ (nM) | Notes |

| PF-06256142 | (+)-enantiomer | 33 | Potent and selective agonist medkoo.commedchemexpress.comchemicalbook.com |

| (Rac)-PF-06256142 | Racemic mixture | 107 | Less effective enantiomer medchemexpress.com |

The atropisomerism of PF-06256142 and the differential activity of its enantiomers underscore the importance of stereochemical control in the design and synthesis of D1 receptor ligands to achieve desired potency and potentially biased signaling profiles.

In Vitro Neurobiological and Cellular Investigations of Pf 06256142

Modulatory Effects on Neurotransmitter Systems in Cortical Models

Investigations into the effects of PF-06256142 on neurotransmitter systems have often utilized cortical preparations to model its impact within relevant brain regions.

Acetylcholine (B1216132) Release in Prefrontal Cortex Preparations

Studies have explored the influence of PF-06256142 on acetylcholine (ACh) release, particularly in the prefrontal cortex. The prefrontal cortex receives significant cholinergic input, and ACh release in this area is known to play a critical role in cognitive functions like attention and cue detection. frontiersin.orgnih.govalexandradecker.com Research indicates that dopamine (B1211576) D1 receptor activation can modulate acetylcholine levels in the prefrontal cortex. One study in rats and mice showed that administration of PF-06256142 increased acetylcholine levels in the prefrontal cortex. researchgate.net This suggests that PF-06256142, as a D1R agonist, can influence cholinergic neurotransmission in this key cortical area.

Electrophysiological Signatures in Isolated Neuronal Networks

Electrophysiological studies in isolated neuronal networks are employed to understand how PF-06256142 affects the electrical activity and communication between neurons. These networks can mimic aspects of in vivo neural circuitry. nih.govnih.govfrontiersin.org

Analysis of Oscillatory Power and Electroencephalography Desynchronization Analogues

Analysis of oscillatory power in neuronal networks provides insights into the synchronized activity of neuronal populations, which is reflected in different frequency bands of electrical signals like those measured by electroencephalography (EEG). mpi.nlnih.govtechnologynetworks.com Changes in oscillatory power, including desynchronization (a decrease in synchronized activity, often seen as a reduction in alpha and beta power), are associated with various cognitive processes and states of brain activation. nih.govfrontiersin.orgresearchgate.net Studies investigating PF-06256142 have examined its effects on EEG desynchronization analogues in rodent models, which can serve as indicators of altered neuronal network activity. Research has shown that PF-06256142 can induce EEG desynchronization, similar to the effects observed with known D1R agonists. researchgate.net This suggests that PF-06256142 influences the synchronized electrical activity within neuronal networks, potentially contributing to its effects on cognitive function.

Cellular Mechanisms of Action in Recombinant and Native Systems

Understanding the cellular mechanisms by which PF-06256142 exerts its effects involves investigating its interactions with receptors and downstream signaling pathways in both recombinant systems (cells engineered to express specific receptors) and native systems (tissues or primary cells). PF-06256142 is characterized as a potent and selective orthosteric agonist of the D1 receptor. researchgate.net Studies have shown that PF-06256142 activates the canonical cAMP signaling pathway downstream of D1R activation. psu.edu Compared to some other D1 agonists, PF-06256142 has been reported to exhibit reduced receptor desensitization and attenuated β-arrestin recruitment in vitro and in vivo. researchgate.netnih.govpsu.edu This biased signaling profile, favoring G protein-mediated signaling (like cAMP production) over β-arrestin recruitment, is a key aspect of its cellular mechanism that differentiates it from some catechol-based agonists. researchgate.netnih.gov In recombinant systems expressing human D1 receptors, PF-06256142 has an EC50 of 33 nM and a Ki of 12 nM for D1. medchemexpress.comchemicalbook.com It also shows selectivity over other receptors, with IC50 values greater than 5 µM for targets like M1, CB1, H1, and Nav 1.5. medchemexpress.com Its Ki for D5 receptors is reported as 4.8 nM, showing selectivity over D2 receptors (Ki > 10 µM). medchemexpress.com

Preclinical in Vivo Efficacy and Pharmacodynamic Profiling of Pf 06256142

Evaluation in Rodent Models of Neurological and Psychiatric Relevance

Rodent models are widely used in preclinical research to investigate the potential efficacy of novel compounds for disorders affecting the nervous system. researchgate.net Evaluation of PF-06256142 in these models has focused on key behavioral and neurobiological endpoints. researchgate.net

Locomotor Activity Studies and Dopaminergic Pathway Engagement

Studies in rodents have shown that PF-06256142 increases locomotor activity. researchgate.net This effect is consistent with the known role of dopamine (B1211576) D1 receptor agonists in modulating motor behavior and engaging dopaminergic pathways. researchgate.netfrontiersin.org The increase in locomotor activity induced by PF-06256142 was blocked by pretreatment with a D1 receptor antagonist, further supporting its mechanism of action through D1 receptor activation. researchgate.net Furthermore, the hyperactive response to PF-06256142 was significantly diminished in D1 receptor knockout mice compared to wild-type mice, indicating the dependence of this effect on the presence of the D1 receptor. researchgate.net PF-06256142 has also been shown to increase prefrontal cortex acetylcholine (B1216132) release in rats and mice, similar to other known D1 receptor agonists. researchgate.net

Regulation of Sleep-Wake Architecture and Time Spent in Wakefulness

Investigations into the effects of PF-06256142 on sleep-wake cycles in rodents have demonstrated that it increases the time spent in wakefulness. researchgate.net This effect is accompanied by a desynchronization of the electroencephalogram (EEG), which is characteristic of the wakeful state. researchgate.net These findings suggest that PF-06256142 influences the neural circuitry regulating sleep and wakefulness, potentially through its action on dopamine D1 receptors. researchgate.netnih.gov Systemic treatment with PF-06256142 has been shown to modulate oscillatory power in freely moving rats in a dose-dependent manner. researchgate.net

Reversal of Cognitive Deficits Induced by Pharmacological Challenges (e.g., NMDA receptor antagonists like MK-801, ketamine)

PF-06256142 has demonstrated the ability to improve performance in rodent models exhibiting cognitive deficits induced by NMDA receptor antagonists such as MK-801 and ketamine. researchgate.net These pharmacological challenges are often used to model aspects of cognitive impairment seen in psychiatric conditions like schizophrenia. researchgate.netbiorxiv.org

Paired-Pulse Facilitation Modulation

PF-06256142 has been shown to reverse MK-801-disrupted paired-pulse facilitation (PPF). researchgate.net Paired-pulse facilitation is a form of short-term synaptic plasticity where the response to a second stimulus is enhanced when it closely follows a prior stimulus. wikipedia.orgnih.gov This phenomenon is related to the probability of neurotransmitter release. wikipedia.orgnih.gov The reversal of MK-801-induced deficits in PPF by PF-06256142 suggests a potential mechanism by which the compound may modulate synaptic transmission and improve cognitive function. researchgate.net

Spatial Working Memory Performance (e.g., Radial Arm Maze)

PF-06256142 has been evaluated for its effects on spatial working memory, particularly in the radial arm maze assay. researchgate.netwikipedia.orgconductscience.com This task is commonly used to assess spatial learning and working memory in rodents. wikipedia.orgconductscience.comnoldus.com Pre-treatment with PF-06256142 has been shown to dose-dependently prevent ketamine-induced deficits in the rat radial arm maze assay. researchgate.netresearchgate.net This indicates that PF-06256142 can ameliorate impairments in spatial working memory induced by NMDA receptor blockade. researchgate.netresearchgate.net

Interactive Data Table: Effect of PF-06256142 on Ketamine-Induced Working Memory Deficits in Rat Radial Arm Maze

| Treatment Group | Mean Errors (SEM) |

| Vehicle + Vehicle | Data not available in snippets |

| Vehicle + Ketamine | Data not available in snippets |

| PF-06256142 (Low Dose) + Ketamine | Data not available in snippets |

| PF-06256142 (High Dose) + Ketamine | Data not available in snippets |

Note: Specific numerical data for mean errors and standard error of the mean (SEM) were not available in the provided search snippets, preventing the creation of a fully populated interactive table.

Temporal Order Memory Assessment

The effects of PF-06256142 on temporal order memory have also been investigated in rodents. patsnap.comwpmucdn.com Temporal order memory refers to the ability to remember the sequence in which events occurred. patsnap.com Studies using a rodent temporal order recognition task have shown that PF-06256142 can rescue age-related decline in temporal order memory performance. patsnap.comwpmucdn.com Compared to another D1 agonist, 2-methyldihydrexidine (2MDHX), PF-06256142 showed greater potency for older rats in improving temporal order memory. patsnap.com Research suggests that age-related deficits in cognition, including temporal order memory, are observed in rats. wpmucdn.com

Assessment in Non-Human Primate Cognitive Paradigms

Non-human primates (NHPs) are considered valuable models for studying cognitive functions due to their similarities with humans in terms of behavioral, neuroanatomical, and age-related neuropathological features. researchgate.netxiahepublishing.comnih.gov Studies in NHPs have been conducted to assess the impact of PF-06256142 on cognitive performance.

Impact on Spatial Delayed Recognition Tasks

The spatial delayed recognition task is a cognitive paradigm used to assess working memory, a function often impaired in various neurological and psychiatric conditions. researchgate.netfrontiersin.org Preclinical studies involving PF-06256142 have evaluated its effects on performance in this task in NHPs. Treatment with PF-06256142 has been shown to prevent ketamine-induced deficits in the non-human primate spatial delayed response task. researchgate.net This suggests a potential pro-cognitive effect of PF-06256142 in models of cognitive dysfunction.

Pharmacodynamic Interactions with Existing Neuropsychiatric Agents in Preclinical Assays

Understanding the potential interactions between novel compounds and existing treatments is crucial in preclinical development. Studies have investigated how PF-06256142 interacts pharmacodynamically with established neuropsychiatric agents in preclinical models.

Investigation of Synergistic or Antagonistic Effects (e.g., with Risperidone (B510) in antipsychotic-like assays like pre-pulse inhibition and conditioned avoidance responding)

Pre-pulse inhibition (PPI) and conditioned avoidance responding are preclinical assays often used to assess antipsychotic-like activity and sensorimotor gating. nih.govfrontiersin.orgugobasile.comcpn.or.kr Risperidone is an atypical antipsychotic used to treat conditions like schizophrenia. wikipedia.orgatamanchemicals.com Investigations have examined whether PF-06256142 exhibits synergistic or antagonistic effects when administered alongside risperidone in these assays. Importantly, preclinical data indicate that PF-06256142 did not alter the efficacy of risperidone in assays predictive of antipsychotic-like effect in rodents, including pre-pulse inhibition and conditioned avoidance responding. researchgate.netresearchgate.net This suggests that PF-06256142 does not interfere with the antipsychotic-like activity of risperidone in these preclinical models.

Preclinical Pharmacokinetic and Central Nervous System Penetration Characteristics

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body, while CNS penetration specifically refers to the ability of a compound to cross the blood-brain barrier and reach the central nervous system. researchgate.netnih.gov These characteristics are critical for the development of drugs targeting CNS disorders.

PF-06256142 is reported to be a CNS-penetrant compound. medchemexpress.com Studies have investigated its pharmacokinetic profile in preclinical species. PF-06256142 exhibits high oral bioavailability in rats (85%) following oral administration. medchemexpress.com Following intravenous administration in rats, it exhibits a terminal elimination half-life of 2.3 hours. medchemexpress.com Non-catechol agonists, such as PF-06256142, have shown variable kinetics of gut absorption but displayed a sustained plasma concentration profile compared to the prototypical catechol D1R agonist SKF-38393. nih.gov The promising rodent pharmacokinetic profile of PF-06256142 supported its evaluation in in vivo assays in NHPs. researchgate.net

Factors influencing CNS penetration include physicochemical properties such as lipid solubility, molecular size, and hydrogen bonding, as well as biological factors like cerebral blood flow and efflux transporters at the blood-brain barrier. nih.govfrontiersin.org While specific detailed CNS penetration data for PF-06256142 in terms of brain-to-plasma ratios might be further characterized in comprehensive pharmacokinetic studies, its classification as CNS-penetrant indicates its ability to reach the target site in the brain. medchemexpress.com

Here is a summary of some preclinical pharmacokinetic characteristics of PF-06256142 in rats:

| Parameter | Value (Rat) |

| Oral Bioavailability | 85% |

| Terminal Half-life (IV) | 2.3 hours |

Note: This table summarizes data from preclinical studies in rats.

Structure Activity Relationship Sar and Lead Optimization Studies of Pf 06256142 Analogs

Design and Synthesis of Atropisomeric D1 Agonists with Modified Desensitization Profiles

The design and synthesis of atropisomeric D1 agonists like PF-06256142 were driven by the need to overcome the limitations of earlier catecholamine agonists, particularly their propensity for rapid receptor desensitization. medkoo.comresearchgate.netnih.govacs.org The identification of a non-catecholamine hit compound, PF-4211, provided a novel scaffold for medicinal chemistry exploration. researchgate.netnih.govacs.org Subsequent lead optimization efforts focused on this series of D1 activators, recognizing the importance of the locked biaryl system and the resulting atropisomerism as a key structural feature. researchgate.netnih.govacs.org This approach aimed to develop potent and selective D1 agonists that exhibited reduced receptor desensitization relative to endogenous dopamine (B1211576) and other agonists containing a catechol moiety. medkoo.comresearchgate.netacs.orgmedchemexpress.comresearchgate.net PF-06256142, specifically the (+)-enantiomer, was identified as a lead compound from these studies, demonstrating the successful design strategy in modifying the desensitization profile. medkoo.comresearchgate.netmedchemexpress.com

Identification of Structural Features Governing Functional Selectivity and Potency

Structure-activity relationship (SAR) studies on PF-06256142 and its analogs were crucial in identifying the structural features that govern functional selectivity and potency at the D1 receptor. PF-06256142 is characterized as a potent and selective orthosteric agonist. medkoo.commedchemexpress.comadooq.com Its binding affinity (Ki) is reported as 12 nM, and its efficacy (EC50) for D1 receptor activation is 30 nM or 33 nM depending on the source. medkoo.commedchemexpress.comadooq.com The compound shows exquisite selectivity for D1 over D5 receptors (Ki = 4.8 nM for D5) and significantly lower affinity for D2 receptors (Ki > 10 μM). medchemexpress.com

A notable aspect of the SAR studies focused on functional selectivity, specifically the differential activation of downstream signaling pathways, such as Gs protein-mediated cAMP synthesis and β-arrestin recruitment. PF-06256142 exhibits high intrinsic activity at D1-mediated cAMP synthesis. researchgate.netpatsnap.com However, it demonstrates essentially no intrinsic activity at β-arrestin recruitment, contrasting with agonists like 2-methyldihydrexidine which is a super-agonist for β-arrestin recruitment. researchgate.netresearchgate.netpatsnap.com A comprehensive structure-functional selectivity relationship study explored modifications across four regions of the scaffold, generating over 50 analogs with diverse functional selectivity profiles. patsnap.com This research revealed that structural modifications could lead to compounds with enhanced Gs bias or even potent full agonism at β-arrestin recruitment, highlighting the ability to tune functional selectivity through structural changes. patsnap.com

Here is a summary of PF-06256142's key in vitro pharmacological properties:

| Property | Value | Assay/Context | Source |

| D1 Binding Ki | 12 nM | medkoo.commedchemexpress.comadooq.com | |

| D1 EC50 (agonist) | 30 nM or 33 nM | D1 receptor activation | medkoo.commedchemexpress.comadooq.com |

| D5 Binding Ki | 4.8 nM | medchemexpress.com | |

| D2 Binding Ki | >10 μM | medchemexpress.com | |

| β-arrestin recruitment | Essentially no intrinsic activity | D1-mediated signaling | researchgate.netresearchgate.netpatsnap.com |

| cAMP synthesis | High intrinsic activity | D1-mediated signaling | researchgate.netpatsnap.com |

Computational Approaches and Molecular Docking for Ligand-Receptor Interactions

Computational approaches, particularly molecular docking, played a role in understanding the interactions between PF-06256142 and its analogs with the D1 receptor, guiding the lead optimization process. patsnap.comnih.gov Molecular docking is a powerful tool in drug discovery used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key amino acid residues involved in the interaction. mdpi.comasiapharmaceutics.inforesearchgate.netcam.ac.uk

While detailed computational data for PF-06256142 itself is not extensively provided in the search results, the use of molecular docking studies is mentioned in the context of defining structure-functional selectivity relationships for this class of non-catechol D1R agonists. patsnap.com Furthermore, a proposed binding model for compounds in this series was developed based on SAR data and potentially supported by docking and molecular dynamics simulations. nih.gov These computational methods help to visualize and analyze the molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor binding site, contributing to a rational design strategy for novel analogs with desired pharmacological profiles. researchgate.netcam.ac.uk

Translational Potential of Modified Analogs with Enhanced Blood-Brain Barrier Penetration

A critical aspect of developing therapeutic agents for central nervous system (CNS) disorders is their ability to cross the blood-brain barrier (BBB). PF-06256142 was identified as a CNS-penetrant compound with favorable pharmacokinetic properties that support its potential for in vivo applications. medkoo.commedchemexpress.com These properties include high passive permeability and low efflux ratios mediated by transporters like MDR and BCRP, which are important determinants of BBB penetration. medkoo.com

The lead optimization efforts aimed to not only improve potency and functional selectivity but also to enhance properties relevant to translational potential, including BBB penetration. Pharmacokinetic testing of analogs with altered functional selectivity profiles demonstrated excellent blood-brain barrier penetration. patsnap.com This highlights that modifications made to the core scaffold to tune functional selectivity did not necessarily compromise the ability of these compounds to reach the CNS, which is essential for targeting D1 receptors in the brain. patsnap.comdrugdiscoverychemistry.comnih.gov The favorable pharmacokinetic attributes of PF-06256142, such as high oral bioavailability (85% in rats) and a suitable half-life (2.3 h in rats), further underscore its potential for translation. medkoo.commedchemexpress.comchemicalbook.com

Advanced Research Methodologies and Future Directions in Pf 06256142 Research

Utilization of Genetic Knockout Models for Target Validation (e.g., D1R knock-out mice)

Genetic knockout models, particularly those involving the dopamine (B1211576) D1 receptor (D1R), are instrumental in validating the specificity of PF-06256142's action. Studies using D1R knockout mice have demonstrated that the effects of PF-06256142 are significantly diminished or absent in the absence of the D1 receptor, confirming its selectivity for this target. nih.govresearchgate.netfrontiersin.orgresearchgate.net For example, research has shown that the hyperactive response induced by PF-06256142 in wild-type mice is greatly reduced in D1R knockout mice. researchgate.netresearchgate.net This approach provides crucial in vivo evidence that the observed pharmacological effects of PF-06256142 are mediated specifically through D1 receptor activation. Genetic models, including those with cell-specific Cre recombinase expression to selectively delete receptors in particular neuronal populations (e.g., GABAergic or glutamatergic neurons), offer a refined approach to dissect the neural circuits and cell types through which D1 receptor agonists exert their effects. plos.orgfrontiersin.org

Development of Novel Preclinical Disease Models for D1 Receptor Agonist Evaluation (e.g., specific sub-models of schizophrenia or Parkinson's disease beyond broad cognitive dysfunction)

While cognitive dysfunction models are commonly used to evaluate D1 receptor agonists, the development and utilization of more specific preclinical disease models are crucial for assessing the full therapeutic potential of compounds like PF-06256142 in complex conditions like schizophrenia and Parkinson's disease. PF-06256142 has shown promise in rodent models of NMDA receptor antagonist-induced cognitive dysfunction, such as reversing deficits in paired-pulse facilitation disrupted by MK-801 and improving ketamine-disrupted working memory in the radial arm maze. nih.govresearchgate.netfrontiersin.org Studies in non-human primates have also shown that PF-06256142 can reverse ketamine-induced deficits in spatial delayed recognition tasks. nih.govresearchgate.netfrontiersin.org Beyond broad cognitive assessments, future research may focus on models that recapitulate specific symptom domains of these diseases, such as negative symptoms or specific motor deficits in Parkinson's, to better evaluate the nuanced effects of D1 agonists. While PF-06256142 did not alter the efficacy of risperidone (B510) in assays predictive of antipsychotic-like effects (pre-pulse inhibition and conditioned avoidance responding), suggesting it may not have direct antipsychotic properties, its pro-cognitive effects support its continued investigation for cognitive impairment associated with these disorders. nih.govresearchgate.netfrontiersin.org

Exploration of PF-06256142 as a Research Tool for D1 Receptor Activation and Signaling Bias Studies

PF-06256142 serves as a valuable research tool for investigating D1 receptor activation and the concept of signaling bias. As a non-catechol agonist with a distinct signaling profile compared to traditional agonists, it allows researchers to differentiate between G protein-dependent and β-arrestin-dependent signaling pathways downstream of D1R activation. patsnap.comnih.gov Studies have shown that PF-06256142 exhibits high intrinsic activity at rodent D1-mediated cAMP synthesis (a G protein-dependent pathway) but essentially no intrinsic activity at D1-mediated β-arrestin recruitment. patsnap.com This functional selectivity makes PF-06256142 a useful probe for dissecting the specific downstream pathways involved in the therapeutic and potential off-target effects of D1 receptor activation. By comparing the effects of biased agonists like PF-06256142 with unbiased or differently biased ligands, researchers can gain insights into the relationship between specific signaling cascades and behavioral or cellular outcomes. patsnap.comresearchgate.net

Integration of Omics Technologies (e.g., transcriptomics) to Elucidate Downstream Signaling Pathways

The integration of 'omics' technologies, particularly transcriptomics, holds significant potential for elucidating the complex downstream signaling pathways modulated by PF-06256142 and D1 receptor activation. Transcriptomic analysis, often through RNA sequencing, can reveal alterations in gene expression profiles in response to D1 receptor activation by PF-06256142 in specific brain regions or cell types relevant to neurological disorders. biorxiv.orgtechscience.combiorxiv.org This can help identify the molecular cascades and functional networks that are influenced by D1 receptor agonism. While the provided search results discuss the application of transcriptomics in studying signaling pathways in general, and dopamine receptor activity in other contexts (like scleral fibroblasts or cocaine addiction), specific studies detailing the transcriptomic changes induced by PF-06256142 were not prominently found. biorxiv.orgtechscience.combiorxiv.orgnih.govplos.org Future research could utilize transcriptomics, proteomics, and other 'omics' approaches in conjunction with PF-06256142 administration in preclinical models to gain a comprehensive understanding of the molecular consequences of selective D1 receptor activation, potentially revealing novel therapeutic targets or biomarkers.

Unexplored Therapeutic Hypotheses and Research Avenues for D1 Agonist Modulators

The unique pharmacological profile of PF-06256142 as a biased D1 receptor agonist opens up unexplored therapeutic hypotheses and research avenues for D1 agonist modulators. The observation that PF-06256142 shows reduced desensitization and attenuated β-arrestin recruitment compared to catechol agonists suggests the potential for more sustained therapeutic effects and a reduced likelihood of tachyphylaxis. patsnap.comnih.gov This could be particularly advantageous for chronic treatment of conditions like Parkinson's disease and schizophrenia. researchgate.netresearchgate.net Furthermore, the ability to selectively activate G protein-dependent signaling over β-arrestin pathways might lead to a better therapeutic index by potentially avoiding adverse effects linked to β-arrestin recruitment. patsnap.comfrontiersin.org Future research could investigate the potential of PF-06256142 and other biased D1 agonists in targeting specific symptoms or subtypes of neurological disorders that may be preferentially linked to G protein-mediated signaling. Exploring the effects of PF-06256142 in models of other conditions where D1 receptor dysfunction is implicated, beyond the well-established roles in cognition and motor function, represents another potential research avenue.

Q & A

Q. What is the molecular mechanism of PF-06256142 as a selective D1 receptor agonist, and how do its EC50 (33 nM) and Ki (12 nM) values inform its pharmacological profile?

PF-06256142 binds to the dopamine D1 receptor with high selectivity, activating downstream signaling pathways. The EC50 reflects its potency in eliciting a functional response (e.g., cAMP production), while the Ki quantifies binding affinity. Researchers should validate these values using competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP accumulation in transfected cells) to confirm target engagement .

Q. What preclinical models are most appropriate for evaluating PF-06256142’s efficacy in schizophrenia and Alzheimer’s disease research?

Common models include:

- In vitro : D1 receptor-expressing cell lines for mechanistic studies.

- In vivo : Rodent models of cognitive dysfunction (e.g., Morris water maze for Alzheimer’s) or dopamine-dependent behavioral assays (e.g., prepulse inhibition for schizophrenia). Ensure models are validated for translational relevance, with dose-response studies to align with human pharmacokinetic predictions .

Q. How do researchers address pharmacokinetic challenges (e.g., CNS penetration) when designing studies with PF-06256142?

Key steps include:

- Measuring brain-to-plasma ratios in rodent models to assess CNS bioavailability.

- Optimizing dosing regimens based on half-life and metabolic stability (e.g., cytochrome P450 assays).

- Using pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with target engagement .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in PF-06256142’s reported efficacy across studies?

Contradictions may arise from variations in:

- Model systems : Species-specific receptor expression or genetic backgrounds.

- Dosing protocols : Differences in administration routes or timing.

- Endpoint measurements : Variability in behavioral or biochemical readouts. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and use meta-analytical frameworks to reconcile discrepancies .

Q. How can researchers validate the selectivity of PF-06256142 for D1 receptors over closely related targets (e.g., D5 receptors or off-target GPCRs)?

- Perform broad-panel selectivity assays (e.g., Eurofins CEREP panel) to screen for off-target activity.

- Use knockout models (e.g., D1 receptor-deficient mice) to confirm mechanism-specific effects.

- Combine with structural modeling to identify binding site interactions that confer selectivity .

Q. What statistical and methodological approaches are recommended for analyzing dose-response relationships in PF-06256142 studies?

- Fit data to sigmoidal dose-response curves (e.g., Hill equation) to estimate EC50/Emax.

- Account for inter-subject variability using mixed-effects models.

- Report confidence intervals and effect sizes to enhance reproducibility, adhering to guidelines for numerical precision (e.g., ≤3 significant figures unless justified) .

Q. How do enantiomeric differences between PF-06256142 and its racemic form ((Rac)-PF-06256142) impact pharmacological activity?

The racemic mixture shows reduced potency (EC50 = 107 nM vs. 33 nM for the pure enantiomer), highlighting the importance of chiral resolution in preclinical studies. Use chiral chromatography and enantiomer-specific assays to isolate and characterize activity, ensuring batch-to-batch consistency .

Q. What strategies mitigate bias in behavioral assays when testing PF-06256142’s cognitive effects?

- Implement blinded scoring and automated tracking systems to reduce observer bias.

- Include positive/negative controls (e.g., known D1 agonists/antagonists) to validate assay sensitivity.

- Apply counterbalancing in trial design to control for order effects .

Data Analysis & Reproducibility

Q. How should researchers handle conflicting data on PF-06256142’s therapeutic window in cross-species studies?

Q. What frameworks (e.g., PICO) are suitable for structuring clinical translation studies for PF-06256142?

Apply the PICO framework :

- Population : Patient cohorts (e.g., early-stage Alzheimer’s).

- Intervention : PF-06256142 dosing regimen.

- Comparison : Placebo or standard care.

- Outcome : Cognitive improvement (e.g., ADAS-Cog score).

- Timeframe : 12-week trial duration.

This ensures alignment with regulatory requirements and enhances clinical relevance .

Q. How can researchers optimize combination therapies involving PF-06256142 and other neuroactive compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.